4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine
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Overview
Description
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a benzyl group, a bromo-substituted dimethylbenzenesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The bromo group on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and sulfonyl groups play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Lacks the bromo and sulfonyl groups, making it less reactive in certain chemical reactions.
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)piperidine: Similar structure but without the benzyl group, affecting its binding properties and reactivity.
4-Benzyl-1-(4,5-dimethylbenzenesulfonyl)piperidine: Lacks the bromo group, which can influence its chemical behavior and applications.
Uniqueness
4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
4-benzyl-1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2S/c1-15-12-19(21)20(13-16(15)2)25(23,24)22-10-8-18(9-11-22)14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECCGODPWPYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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